molecular formula C7H7BrN2O B2465210 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 736990-40-2

7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B2465210
CAS No.: 736990-40-2
M. Wt: 215.05
InChI Key: UIOJOBWZDXFHKG-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that features a bromine atom attached to a dihydropyrrolo-pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoaniline with ethyl glyoxylate, followed by cyclization with ammonia or an amine under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for maximizing yield and minimizing by-products .

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyrrolo-pyrazinone core play crucial roles in binding to these targets and modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied .

Biological Activity

7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a fused pyrrole and pyrazine ring system with a bromine atom at the 7-position and a carbonyl group at the 1-position, is represented by the molecular formula C₇H₇BrN₂O. Its heterocyclic nature contributes to its reactivity and biological significance.

The compound's structure allows for various chemical reactions, making it versatile in synthetic organic chemistry. Its synthesis typically involves reactions that incorporate oxime derivatives with palladium catalysts, among other methods. The presence of functional groups such as the carbonyl and bromine enhances its potential for interaction with biological targets .

Antiproliferative Activity

Research has demonstrated that this compound exhibits notable antiproliferative activity against several cancer cell lines. In one study, derivatives of this compound were evaluated against five different cancer cell lines, revealing significant inhibitory effects on cell proliferation. The mechanism of action appears to involve interference with cellular pathways essential for tumor growth.

Antibacterial Properties

Another area of investigation includes the antibacterial activity of compounds related to this compound. A series of derivatives incorporating this structure were synthesized and tested against both Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated effectiveness against ciprofloxacin-resistant strains of Streptococcus pneumoniae, indicating potential for developing new antibacterial agents .

Interaction Studies

Preliminary studies suggest that this compound interacts with various biological targets. These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications. However, detailed characterization of these interactions is still needed to elucidate their implications fully .

Comparative Analysis

To better understand the uniqueness of this compound within its chemical class, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1-oneSimilar bicyclic structure but differs in brominationPotentially different biological activity profiles
Pyrrolo[1,2-a]pyrazin-1(2H)-oneLacks halogen substitutionMay exhibit different reactivity and stability
Pyrrolo[3,4-b]quinolin-1(2H)-oneContains a quinoline moietyDifferent pharmacological properties

This table illustrates how variations in structure can lead to diverse biological activities among related compounds.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives derived from this compound against the P388 murine leukemia cell line. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity, suggesting that further development could yield potent anticancer agents .

Case Study 2: Antibacterial Efficacy

Another research effort focused on synthesizing quinolone derivatives linked to this compound and assessing their antibacterial properties. The findings revealed that specific side chains improved activity against resistant bacterial strains, highlighting the compound's potential as a scaffold for novel antibacterial drugs .

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h3-4H,1-2H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOJOBWZDXFHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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